molecular formula C14H18N2O3 B2531136 N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903562-09-3

N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2531136
CAS RN: 1903562-09-3
M. Wt: 262.309
InChI Key: BHKLCWRFVGTYRT-UHFFFAOYSA-N
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Description

The compound N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related isonicotinamide derivatives, which can provide insight into the chemical class and potential properties of the compound . Isonicotinamide derivatives are known for their biological activities and are often explored for their medicinal properties. For instance, derivatives have been evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in purine metabolism and related to conditions such as gout .

Synthesis Analysis

The synthesis of isonicotinamide derivatives typically involves the reaction of isonicotinoyl chloride or isonicotinoyl isothiocyanate with various nucleophiles. In the case of the compound mentioned in the first paper, the derivatives were synthesized and evaluated for their biological activity . Similarly, the second paper describes the synthesis of a heterocyclic compound from isonicotinoyl isothiocyanate and 4-aminoantipyrine . These methods suggest that the synthesis of N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide would likely involve a nucleophilic attack on an activated isonicotinamide precursor.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by the presence of the isonicotinamide moiety, which is essential for biological activity. The first paper indicates that the isonicotinoyl moiety plays a significant role in the inhibition of xanthine oxidase, and the presence of a benzyl ether tail linked to the benzonitrile moiety enhances inhibitory potency . The second paper does not provide specific details on the molecular structure analysis but mentions the use of spectroscopic methods for characterization .

Chemical Reactions Analysis

The chemical reactions involving isonicotinamide derivatives are typically centered around their reactivity as ligands or inhibitors. The first paper discusses the inhibitory reaction of the synthesized derivatives against xanthine oxidase, where the derivatives act as mixed-type inhibitors . The second paper does not detail specific chemical reactions but implies that the synthesized compound could participate in further reactions due to its heterocyclic and carbamothioyl functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives can vary widely depending on the substituents attached to the isonicotinamide core. The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds . The second paper mentions the examination of physical parameters but does not provide specific values or properties . Generally, properties such as solubility, melting point, and stability would be of interest in the analysis of such compounds.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Doubly Dearomatising Intramolecular Coupling : Research has demonstrated the utility of isonicotinamides, including compounds structurally related to N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, in organic synthesis. Isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents can undergo cyclisation induced by an electrophile, leading to the formation of spirocyclic compounds. This process involves the dearomatisation of both the nucleophilic and electrophilic heterocycles, highlighting its significance in the synthesis of complex organic molecules (H. Brice & J. Clayden, 2009).

Co-crystallization Studies

Exploring Co-crystal Space : The compound has been involved in co-crystallization studies, such as those exploring the interactions between isonicotinamide and various carboxylic acids to form co-crystals. These studies reveal the vast potential of isonicotinamide in forming structures with high Z′ values and illustrate stoichiometric variations and polymorphism within co-crystal formations. This research provides insights into the structural diversity achievable through co-crystallization, which is critical for the development of materials with novel properties (A. Lemmerer & M. Fernandes, 2012).

Biological Interactions and Potential Applications

AMPA Receptor Potentiation : The compound's structural analogs have been identified as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Through rational and structure-based drug design, these compounds show promise in attenuating cognitive deficits in patients with schizophrenia, demonstrating the therapeutic potential of these molecules in neurodegenerative disease management (Christopher L. Shaffer et al., 2015).

NMDA Receptor Inhibition : Structurally similar compounds to N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, like rhynchophylline and isorhynchophylline, have been shown to inhibit NMDA receptors, suggesting potential applications in neuroprotection and the treatment of convulsive disorders (T. Kang et al., 2002).

properties

IUPAC Name

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)19-12-4-6-18-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKLCWRFVGTYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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